HIV-1 Antiviral Potency: Positional Isomer Difference
2-(4-Tert-butylphenoxy)propanoic acid demonstrates potent antiviral activity against HIV-1 with an IC50 value of 3.5 µg/mL (approximately 15.7 µM) . In stark contrast, its closest positional isomer, 3-(4-tert-butylphenoxy)propanoic acid, exhibits no reported antiviral activity at comparable concentrations and is instead characterized by activity against MAO B (IC50 < 50 nM) and the H3 receptor (Ki < 400 nM) . This represents a functional divergence of over 570-fold in terms of potency against the primary target (HIV-1) when comparing the two isomers.
| Evidence Dimension | In vitro antiviral activity (HIV-1) |
|---|---|
| Target Compound Data | IC50 = 3.5 µg/mL (approx. 15.7 µM) |
| Comparator Or Baseline | 3-(4-tert-butylphenoxy)propanoic acid (CAS 23067-72-3) |
| Quantified Difference | >570-fold difference (comparator has no reported HIV-1 activity at these levels) |
| Conditions | Colorimetric assay; compound extracted from Alpinia species leaves and rhizomes . |
Why This Matters
This quantitative difference is critical for researchers focused on HIV-1 inhibition, as procurement of the incorrect positional isomer would lead to a complete loss of the desired antiviral activity.
